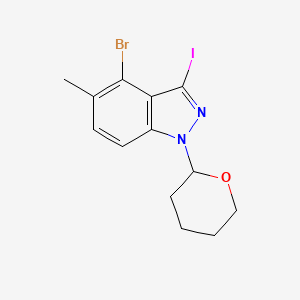
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole is a synthetic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine, iodine, and a methyl group attached to the indazole core, along with an oxan-2-yl substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures. These reactions often require specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield azido or thiocyanato derivatives, while oxidation may produce corresponding oxides.
科学研究应用
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its interactions with biological targets can provide insights into drug design and development.
Industry: In the industrial sector, the compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in fields such as materials science and catalysis.
作用机制
The mechanism of action of 4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
相似化合物的比较
4-Bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole can be compared with other indazole derivatives, such as:
4-Bromo-3-iodo-5-methylindazole: Lacks the oxan-2-yl substituent, which may affect its reactivity and applications.
3-Iodo-5-methyl-1-(oxan-2-yl)indazole: Lacks the bromine atom, which may influence its chemical properties and reactivity.
4-Bromo-5-methyl-1-(oxan-2-yl)indazole: Lacks the iodine atom, which may alter its interactions with biological targets.
属性
分子式 |
C13H14BrIN2O |
|---|---|
分子量 |
421.07 g/mol |
IUPAC 名称 |
4-bromo-3-iodo-5-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14BrIN2O/c1-8-5-6-9-11(12(8)14)13(15)16-17(9)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3 |
InChI 键 |
FYPOQQNIMBQSAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N(N=C2I)C3CCCCO3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094395.png)
![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14094404.png)
![(4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14094406.png)
![[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094407.png)
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster](/img/structure/B14094412.png)



![(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B14094426.png)

![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094440.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094454.png)
![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)
